Trenbolone acetate

Catalog No.
S545753
CAS No.
10161-34-9
M.F
C20H24O3
M. Wt
312.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trenbolone acetate

CAS Number

10161-34-9

Product Name

Trenbolone acetate

IUPAC Name

(13-methyl-3-oxo-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate

Molecular Formula

C20H24O3

Molecular Weight

312.4 g/mol

InChI

InChI=1S/C20H24O3/c1-12(21)23-19-8-7-18-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h9-11,17-19H,3-8H2,1-2H3

InChI Key

CMRJPMODSSEAPL-UHFFFAOYSA-N

SMILES

CC(=O)OC1CCC2C1(C=CC3=C4CCC(=O)C=C4CCC23)C

Solubility

Soluble in DMSO

Synonyms

Trenbolone Acetate; Revalor-H Trenbolone acetate;Trenbolone Acetate 98%Min (Revalor-H);Trenbolone Acetate API;Trenbolone Acetate(Revalor-H);Trenbolone acetate solution;Trenbolone Acetate (Finaplix H/Revalor-H);Trenbolone Acetate /Finaplix;17-(acetyloxy)-(17-beta)-estra-11-trien-3-one

Canonical SMILES

CC(=O)OC1CCC2C1(C=CC3=C4CCC(=O)C=C4CCC23)C

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(C=CC3=C4CCC(=O)C=C4CC[C@@H]23)C

Description

The exact mass of the compound Trenbolone acetate is 312.1725 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Anabolic Agents. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Veterinary Medicine

Bodybuilding and Athletic Performance Enhancement

Research on Muscle Growth

Toxicology

Research on Polyamine Biosynthesis

Forensic Toxicology

Cardiometabolic Research

Trenbolone acetate is a synthetic anabolic steroid, specifically an androgen ester, derived from nandrolone. It was first synthesized in 1963 and is primarily used in veterinary medicine to promote muscle growth in livestock. The compound is known for its potent anabolic properties, which enhance protein synthesis and nitrogen retention in the body. Trenbolone acetate is characterized by its short half-life and is typically administered via injection due to its low oral bioavailability. The chemical formula for trenbolone acetate is C20H24O3C_{20}H_{24}O_{3}, with a molecular weight of approximately 312.41 g/mol .

Trenbolone acetate's mechanism of action revolves around its interaction with ARs. Upon binding to ARs in muscle cells, it triggers a cascade of events that promote protein synthesis and muscle growth []. Additionally, trenbolone acetate might influence factors like nutrient partitioning, favoring muscle tissue over fat storage.

Note

The specific details of the mechanism require further scientific exploration.

Trenbolone acetate is a controlled substance in many countries due to its potential for misuse and associated health risks.

  • Toxicity: Studies suggest trenbolone acetate can have negative effects on the cardiovascular system, liver, and kidneys in high doses.
  • Behavioral Changes: Trenbolone acetate might induce aggressive behavior and mood swings.
, primarily involving esterification and hydrolysis. The esterification reaction occurs between trenbolone and acetic acid, forming trenbolone acetate. Hydrolysis can occur when trenbolone acetate is exposed to water, leading to the release of trenbolone and acetic acid. The following reaction summarizes the esterification process:

Trenbolone+Acetic AcidTrenbolone Acetate+Water\text{Trenbolone}+\text{Acetic Acid}\rightarrow \text{Trenbolone Acetate}+\text{Water}

Additionally, trenbolone acetate can undergo metabolic transformations in the body, where it is converted back to trenbolone, its active form, which exerts the anabolic effects .

  • Increased Protein Synthesis: Trenbolone acetate enhances the body's ability to synthesize proteins, promoting muscle growth.
  • Nutrient Efficiency: It improves feed efficiency in livestock, allowing animals to gain weight more effectively from less feed.
  • Inhibition of Glucocorticoids: The compound inhibits cortisol production, which helps prevent muscle breakdown and fat gain .
  • Enhanced Red Blood Cell Production: This leads to improved oxygen delivery to muscles, enhancing endurance and recovery times .

Several synthesis methods for trenbolone acetate have been developed, including:

  • Conventional Esterification: This method involves reacting trenbolone with acetic anhydride or acetic acid in the presence of a catalyst.
  • High-Yield Synthesis: A patented method includes hydrolysis followed by etherification using methanol and hydrochloric acid to achieve high purity levels .

The general steps for synthesizing trenbolone acetate typically include:

  • Dissolving trenbolone in a suitable solvent.
  • Adding acetic anhydride or acid.
  • Heating the mixture under controlled conditions.
  • Purifying the product through crystallization or chromatography.

Trenbolone acetate is primarily used in veterinary medicine but has also gained popularity among bodybuilders and athletes for its muscle-building properties. Its applications include:

  • Veterinary Use: Administered to livestock to promote rapid growth and improve feed efficiency.
  • Bodybuilding: Used as a performance-enhancing drug due to its potent anabolic effects.
  • Research: Studied for its potential therapeutic applications in muscle-wasting diseases .

Trenbolone acetate shares similarities with several other anabolic steroids but stands out due to its unique properties. Below are some comparable compounds:

CompoundAnabolic ActivityAndrogenic ActivityDuration of ActionUnique Features
Nandrolone DecanoateModerateModerateLongLess potent than trenbolone; more estrogenic effects
Testosterone PropionateHighHighShortNatural hormone; more balanced effects
Methenolone AcetateModerateLowShortLess androgenic; often used for cutting cycles
Trenbolone EnanthateHighHighLongSimilar potency but longer duration

Trenbolone acetate's unique combination of high anabolic activity with relatively low androgenic effects makes it particularly effective for muscle growth while minimizing some side effects associated with other steroids .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Exact Mass

312.17254462 g/mol

Monoisotopic Mass

312.17254462 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

RUD5Y4SV0S

GHS Hazard Statements

Aggregated GHS information provided by 71 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H351 (40.85%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (54.93%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (42.25%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H372 (40.85%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H410 (39.44%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anabolic Agents

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C4 (AR) [HSA:367] [KO:K08557]

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

10161-34-9

Wikipedia

Trenbolone_acetate
Sulfolene

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Pharmaceuticals

Dates

Modify: 2023-08-15
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